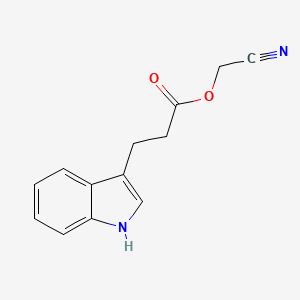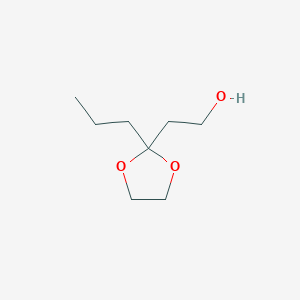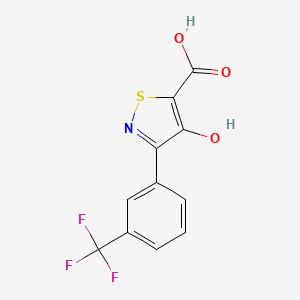
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indandiones. This compound is characterized by the presence of a nitrophenyl group attached to the indan-1,3-dione core. Indandiones are known for their versatility and have been widely studied for their applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of indan-1,3-dione with 3-nitrobenzaldehyde under basic conditions. A common method is the Knoevenagel condensation, where the reaction is carried out in the presence of a base such as piperidine or sodium acetate in ethanol . The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted indandiones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its applications in several scientific fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indan-1,3-dione: A closely related compound with similar chemical properties but lacking the nitrophenyl group.
2-(4-Nitrophenyl)indan-1,3-dione: Another nitrophenyl-substituted indandione with the nitro group in a different position.
2-Phenylindan-1,3-dione: A derivative with a phenyl group instead of a nitrophenyl group.
Uniqueness
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
6149-22-0 |
|---|---|
Formule moléculaire |
C15H9NO4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-11-6-1-2-7-12(11)15(18)13(14)9-4-3-5-10(8-9)16(19)20/h1-8,13H |
Clé InChI |
NGUMGUHCILBKTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
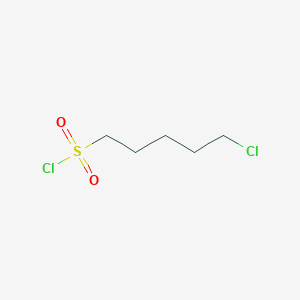
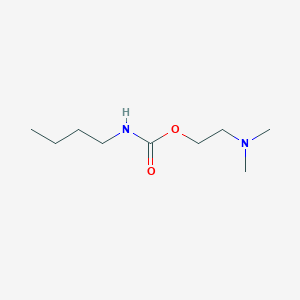

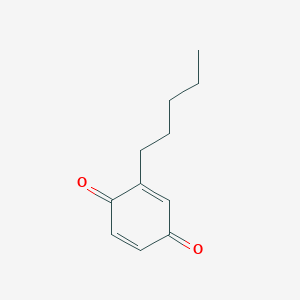
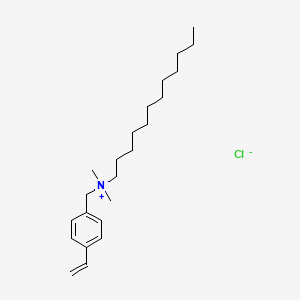
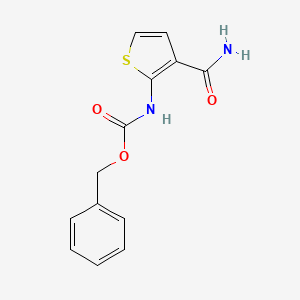
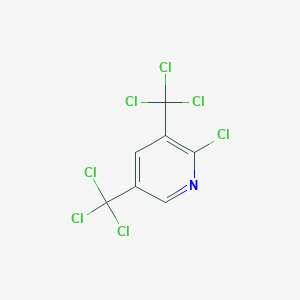
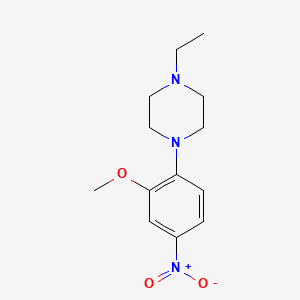
![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)propanamide](/img/structure/B8646532.png)
![1-(Propan-2-YL)-6-(pyridin-4-YL)-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B8646540.png)
![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-ol](/img/structure/B8646542.png)
